molecular formula C10H14N2O B1265900 1-Isopropyl-3-phenylurea CAS No. 19895-44-4

1-Isopropyl-3-phenylurea

Cat. No. B1265900
CAS RN: 19895-44-4
M. Wt: 178.23 g/mol
InChI Key: CIBUQXSYGPGEGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylurea derivatives often involves the reaction of isocyanates with amines or reductive carbonylation of nitro compounds in the presence of catalysts. For instance, polyurethane cationomers have been synthesized using 4,4′-methylenebis(phenyl isocyanate) and N-methyl diethanolamine, highlighting a method that could be adapted for 1-Isopropyl-3-phenylurea synthesis (Król & Król, 2008).

Molecular Structure Analysis

The molecular structure of phenylurea derivatives has been studied using techniques like X-ray diffraction and quantum chemical calculations. These studies reveal the planarity of the acylthiourea group and the pseudo-antiperiplanar conformation of C=O and C=S bonds, which might be similar in 1-Isopropyl-3-phenylurea (Saeed et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving phenylurea derivatives often include nucleophilic addition and cyclization reactions. For example, reactions of thiourea with monocyclic 1H-pyrrole-2,3-diones have led to complex cyclic compounds, suggesting that 1-Isopropyl-3-phenylurea could undergo similar transformations (Dmitriev et al., 2011).

Physical Properties Analysis

The physical properties of phenylurea compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through spectroscopic analysis and thermal behavior studies. For instance, the structural and vibrational properties of similar compounds have been analyzed, providing insights into the stability and conformational preferences of these molecules (Qiao et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-Isopropyl-3-phenylurea, including reactivity and potential for forming derivatives, can be inferred from studies on similar compounds. For example, the reactivity of phenylurea derivatives with nucleophiles and electrophiles, and their ability to undergo various chemical transformations, has been documented (Saeed et al., 2011).

Scientific Research Applications

Microbial Degradation in Agricultural Fields

1-Isopropyl-3-phenylurea, as part of the phenylurea herbicides group, undergoes microbial degradation in agricultural soils. This process is crucial in determining water quality due to the presence of these herbicides and their metabolites in surface and groundwater. Research highlights the spatial heterogeneity in the distribution of active microbial populations degrading these compounds and the slow degradation of the phenyl ring, which affects the patterns of leaching losses from agricultural fields (Sørensen et al., 2003).

Biodegradation in Agricultural Soils

Studies have shown that the biodegradation of 1-Isopropyl-3-phenylurea and its metabolites varies significantly in soils previously exposed to the herbicide. The demethylated metabolite of this herbicide shows higher degradation potential compared to the parent compound, indicating that the initial N-demethylation might be a limiting step in complete mineralization (Sørensen & Aamand, 2004).

Rapid Mineralization in Previously Treated Soils

Rapid mineralization of 1-Isopropyl-3-phenylurea has been observed in Danish agricultural soils with a history of exposure to the herbicide. This suggests a growth-linked metabolism and a potential for microbial adaptation upon repeated use within agricultural fields, leading to more efficient degradation processes (Sørensen & Aamand, 2003).

Effects of Environmental Factors on Degradation

Research demonstrates that degradation of 1-Isopropyl-3-phenylurea in soil is significantly influenced by environmental factors such as temperature and water content. These factors impact the herbicide's half-life and the formation of metabolites, indicating a complex interaction between the compound and soil characteristics (Alletto et al., 2006).

Fungal Degradation Pathways

A study on the soil fungus Mortierella sp. revealed unique fungal pathways in the degradation of phenylurea herbicides like 1-Isopropyl-3-phenylurea, differing from bacterial pathways. This leads to the formation of new metabolites, which could have environmental implications (Badawi et al., 2009).

Synergistic Microbial Interactions

Research also highlights the importance of microbial interactions in the metabolism of 1-Isopropyl-3-phenylurea. For instance, the metabolism of the herbicide by Sphingomonas sp. strain SRS2 was significantly enhanced in coculture with another soil bacterium, indicating a complex microbial ecosystem facilitating degradation (Sørensen et al., 2002).

Characterization of Mineralizing Bacterial Cultures

Characterization of bacterial cultures from agricultural soils shows the specificity and stability of microbial communities in degrading 1-Isopropyl-3-phenylurea. This highlights the role of microbial diversity and interactions in the effective biodegradation of such herbicides (Hussain et al., 2009).

properties

IUPAC Name

1-phenyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBUQXSYGPGEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074744
Record name Urea, N-(1-methylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-phenylurea

CAS RN

19895-44-4
Record name Urea, N-(1-methylethyl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(1-methylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(propan-2-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UREA, N-(1-METHYLETHYL)-N'-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1675C5R46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 0.75 g i-propylamine with 5 ml aceton was added dropwise to a suspension of 1,5 g phenylcarbamoyl-benzoic acid sulfimide with 10 ml acetone, under stirring. The reaction mixture was stirred for 30 minutes at ambient temperature, then diluted with 50 ml water and cooled. The 0.75 g crystalline 1-phenyl-3-i-propylurea was isolated by filtration (melting point: 158°-160° C.).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
船山俊治, 内田又左衛門, 菅野英夫… - Journal of Pesticide …, 1986 - jlc.jst.go.jp
… )-3-isopropyl-perhydro-1, 3, 5-thiadiadin-4-one, 3-isopropyl-5-phenyl-perhydro-1, 3, 5-thiadiazin-2, 4-dione, 1-tert-butyl-3-isopropyl-5-phenyl-biuret, 1-isopropyl-3-phenylurea and …
Number of citations: 23 jlc.jst.go.jp
ND Sung, SJ Yu, KS Choi, KS Kwon - The Korean Journal of …, 1998 - koreascience.kr
… 녹는점을 측정하고 구조를 확인한 결 과, 생성물은 1-isopropyl-3-phenylurea(Rf=0.14. TLC(ethyl-acetate:hexane=1:4))와 t-butylamine(Feigl, 1960)이었으며 urea에 대한 기기 분석결과는 …
Number of citations: 0 koreascience.kr
T Adler, J Bonjoch, J Clayden, M Font-Bardía… - Organic & …, 2005 - pubs.rsc.org
… chromatography (SiO 2 ; 5% to 50% EtOAc in petrol) to give 1-(2-iodophenyl)-1-isopropyl-3-phenylurea 4h (1.37 g, 49% + 20% RSM) as white blocks, mp 82–84 C; R f (EtOAc–petrol, 3 : …
Number of citations: 72 pubs.rsc.org
N Phusi, Y Hashimoto, N Otsubo, K Imai… - Computers in Biology …, 2023 - Elsevier
… 8, in the structure of NITD-916–3, a 1-isopropyl-3-phenylurea group was introduced into the phenyl ring of NITD-916. To reveal the effect of this introduction, we moreover analyzed the …
Number of citations: 1 www.sciencedirect.com
NR Maddela, K Venkateswarlu, NR Maddela… - Insecticides− Soil …, 2018 - Springer
… )-3-isopropyl-perhydro-1,3,5-thiadiadin-4-one, 3-isopropyl-5-phenyl-perhydro-1,3,5-thiadiazin-2, 4-dione, 1-tert-butyl-3-isopropyl-5-phenyl-biuret, 1-isopropyl-3-phenylurea and …
Number of citations: 1 link.springer.com
M Hutchby, M Hutchby - Novel Synthetic Chemistry of Ureas and Amides, 2013 - Springer
For rapid screening of conditions and substrates, reactions were frequently carried out using a Radley’s 12 port reaction carousel with reduced volume tubes. However results were …
Number of citations: 2 link.springer.com
T Yoshimitsu, K Matsuda, H Nagaoka… - Organic …, 2007 - ACS Publications
A new carbamoylation of tertiary amines is reported. This rare C−H transformation features the direct generation of α-aminoalkyl radicals from tertiary amines, followed by the addition of …
Number of citations: 54 pubs.acs.org
A Magboul, K Mutasim - 2001 - scholarworks.uaeu.ac.ae
Buprofezin [2-[(1, 1-dimethylethyl) imino] tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1, 3, 5-thiadiazin-4-one] is a thiadiazine insect regulator and molting inhibitor that has a persistent …
Number of citations: 2 scholarworks.uaeu.ac.ae
B Akteries, JC Jochims - Chemische Berichte, 1986 - Wiley Online Library
Carbonyl diisocyanate (1) reacts with primary amides to give 1‐acylated isocyanuric acids (5,6). With secondary amides, 1 affords the rather instable oxadiazinediones 4, which for …
X Jin, M Willeke, R Lucchesi, CG Daniliuc… - The Journal of …, 2015 - ACS Publications
The series of differently substituted ketenimines 1 was hydroluminated using di-iso-butyl aluminum hydride. For the sterically congested ketenimine 1a, preferred hydroalumination of …
Number of citations: 9 pubs.acs.org

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